molecular formula C15H29N3O3 B14793898 Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate

Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate

Cat. No.: B14793898
M. Wt: 299.41 g/mol
InChI Key: PKWVRVJWVRKMRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the synthesis of ®-2-aminomethylpiperidine, which is then reacted with Boc acid chloride to produce the desired compound . The reaction conditions often involve the use of organic solvents such as dichloromethane and ethanol, and the reactions are carried out under inert gas (nitrogen or argon) at controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the amino groups can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-1-piperidinecarboxylate
  • Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • Tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-11-7-6-8-18(9-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)

InChI Key

PKWVRVJWVRKMRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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